molecular formula C7H15NO B12980496 Ethyl 2-methylbutanimidate

Ethyl 2-methylbutanimidate

Cat. No.: B12980496
M. Wt: 129.20 g/mol
InChI Key: UQHLOMKXLAUTCG-UHFFFAOYSA-N
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Description

Ethyl 2-methylbutanimidate is an organic compound with the molecular formula C7H13NO It is a derivative of butanoic acid and is characterized by the presence of an ethyl group attached to the nitrogen atom of the imidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylbutanimidate can be synthesized through the reaction of 2-methylbutyric acid with ethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction involves esterification, where the carboxylic acid group of 2-methylbutyric acid reacts with the hydroxyl group of ethanol to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the continuous production method for this compound involves adding 2-methylbutyric acid, ethanol, and p-toluenesulfonic acid into an esterification kettle. The mixture is refluxed for one hour, and the crude ester is distilled and purified through a series of distillation steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylbutanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: 2-methylbutanoic acid.

    Reduction: Ethyl 2-methylbutanamine.

    Substitution: Various substituted imidates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methylbutanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylbutanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Ethyl 2-methylbutanimidate can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

ethyl 2-methylbutanimidate

InChI

InChI=1S/C7H15NO/c1-4-6(3)7(8)9-5-2/h6,8H,4-5H2,1-3H3

InChI Key

UQHLOMKXLAUTCG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=N)OCC

Origin of Product

United States

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